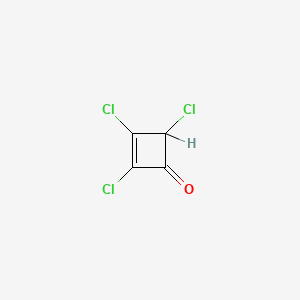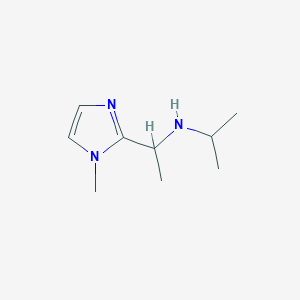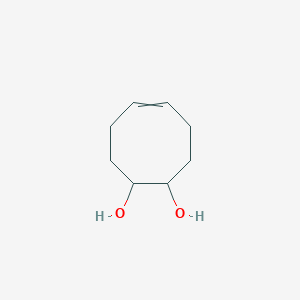
cyclooct-5-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooct-5-ene-1,2-diol is an organic compound with the molecular formula C8H14O2 It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclooctene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooct-5-ene-1,2-diol can be synthesized through several methods. One common approach involves the kinetic resolution of racemic mixtures using lipase-catalyzed acetylation. This method utilizes lipases, such as lipase B from Candida antarctica or Pseudomonas cepacia, combined with microwave irradiation to enhance enzyme activity and achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves similar biocatalytic processes, optimized for large-scale synthesis. The use of immobilized enzymes and microwave-assisted reactions allows for efficient and scalable production of enantiomerically pure diols .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooct-5-ene-1,2-diol undergoes various chemical reactions, including:
Acetylation: The hydroxyl groups can be acetylated to form monoacetates and diacetates using acetic anhydride and lipase catalysts
Common Reagents and Conditions
Oxidation: Dimethyl sulfoxide and acetic anhydride are commonly used for oxidation reactions.
Acetylation: Acetic anhydride and lipase catalysts (e.g., lipase B from Candida antarctica) are used for acetylation reactions.
Major Products
Oxidation: Cyclooct-5-ene-1,2-dione.
Acetylation: Monoacetates and diacetates of this compound
Applications De Recherche Scientifique
Cyclooct-5-ene-1,2-diol has several applications in scientific research:
Organic Synthesis: It serves as a versatile scaffold for the synthesis of various organic compounds, including flavors and fragrances.
Biocatalysis: The compound is used in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures to obtain enantiomerically pure diols
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of cyclooct-5-ene-1,2-diol in biocatalytic processes involves the selective acetylation of hydroxyl groups by lipase enzymes. The enzyme’s active site interacts with the diol, facilitating the transfer of acetyl groups from acetic anhydride to the hydroxyl groups. This process is influenced by factors such as enzyme type, temperature, and microwave irradiation .
Comparaison Avec Des Composés Similaires
Cyclooct-5-ene-1,2-diol can be compared with other vicinal diols, such as:
Cyclooctane-1,2-diol: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Cyclooct-4-ene-1,2-diol: Similar structure but with the double bond in a different position, leading to variations in chemical behavior and uses.
This compound is unique due to its specific ring structure and the presence of both hydroxyl groups and a double bond, which confer distinct reactivity and potential for diverse applications .
Propriétés
IUPAC Name |
cyclooct-5-ene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEYNDRAHPIRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

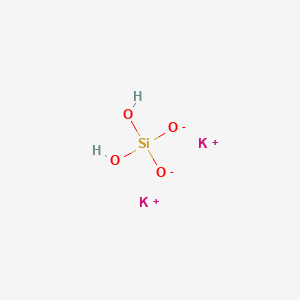

![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
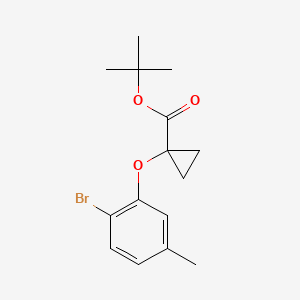
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
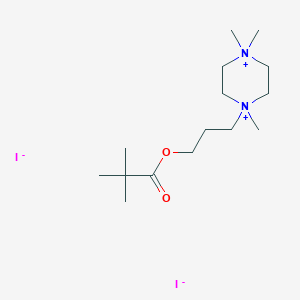
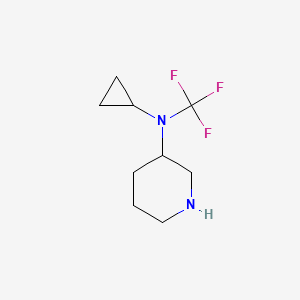
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
